Product packaging for Boc-L-beta-homotryptophan(Cat. No.:CAS No. 229639-48-9)

Boc-L-beta-homotryptophan

Cat. No.: B558352
CAS No.: 229639-48-9
M. Wt: 318,37 g/mole
InChI Key: TUZZBYOOQVPWSG-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Peptide and Homopeptide Chemistry

The incorporation of Boc-L-beta-homotryptophan into peptide chains has profound implications for their structure and function. The extended backbone of β-amino acids introduces a different conformational preference compared to α-amino acids. This can lead to the formation of unique secondary structures, such as helices and turns, that are not observed in natural peptides. ethz.ch Specifically, β-amino acid residues like β-homotryptophan are known to induce the formation of stable helical structures, sometimes referred to as "β-peptides," which can mimic the secondary structures of natural proteins. ethz.ch

The indole (B1671886) side chain of the tryptophan moiety plays a crucial role in the biological activity of many peptides. wiley.com By incorporating this compound, researchers can create peptides with altered spatial arrangements of this important functional group, potentially leading to enhanced binding affinity for biological targets or novel biological activities. chemimpex.comchemimpex.com Furthermore, peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which is a significant advantage for the development of therapeutic peptides with improved in vivo stability.

Context within Unnatural Amino Acid Research and Derivatization Strategies

This compound is a prime example of an unnatural amino acid, a class of molecules that has become indispensable in modern drug discovery and protein engineering. sigmaaldrich.com The use of unnatural amino acids allows for the creation of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. These properties can include enhanced stability, increased potency, and better oral bioavailability. sigmaaldrich.com

The synthesis of this compound and other unnatural amino acids often involves sophisticated chemical strategies. Derivatization is a key aspect of this research, allowing for the introduction of various functional groups and protecting groups to tailor the properties of the amino acid for specific applications. Common derivatization strategies for amino acids include:

N-protection: The amino group is protected to prevent unwanted side reactions during peptide synthesis. The Boc group is a common choice, but other groups like Fmoc (fluorenylmethyloxycarbonyl) are also widely used. chemimpex.comchemimpex.com

C-protection: The carboxylic acid group can be protected, for instance, as a methyl ester. acs.org

Side-chain modification: The indole ring of the tryptophan side chain can be modified to introduce different functionalities. d-nb.inforesearchgate.net

The analysis of these derivatized amino acids often requires specialized techniques. For instance, gas chromatography and high-performance liquid chromatography (HPLC) coupled with mass spectrometry are used to separate and identify different stereoisomers and derivatives. nih.govnih.gov Chiral derivatizing agents are often employed to determine the enantiomeric purity of the synthesized amino acids. nih.gov

Historical Perspectives in Synthesis and Application Development

The development of methods for synthesizing β-amino acids has been an active area of research for several decades. Early methods often involved multi-step syntheses with moderate yields. However, significant progress has been made in developing more efficient and stereoselective synthetic routes. For instance, methods like the Curtius degradation of succinic acid derivatives have been employed for the preparation of β-homotryptophan derivatives. wiley.com

The use of protecting groups, particularly the Boc group, became more prevalent in medicinal chemistry from the 1980s onwards. The introduction of di-tert-butyl dicarbonate (B1257347) in the late 1970s provided a convenient reagent for Boc protection. This development was crucial for advancing solid-phase peptide synthesis (SPPS), a technique that relies heavily on the use of protected amino acids. chemimpex.comchemimpex.com

More recently, transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, have emerged as powerful tools for the late-stage functionalization of amino acids, including the synthesis of tryptophan regioisomers and their homologs. d-nb.inforesearchgate.net These modern synthetic methods provide access to a wider range of unnatural amino acids with diverse functionalities, further expanding the toolbox for chemical biologists. The application of these advanced building blocks in areas like neuroscience research, where they can be used to study receptor interactions, highlights the evolving importance of compounds like this compound. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O4 B558352 Boc-L-beta-homotryptophan CAS No. 229639-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZZBYOOQVPWSG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375825
Record name Boc-L-beta-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229639-48-9
Record name Boc-L-beta-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control of Boc L Beta Homotryptophan and Its Analogues

Asymmetric Synthesis Approaches

The creation of the chiral center in β-homotryptophan derivatives is a critical step, and several asymmetric strategies have been developed to achieve high enantioselectivity. These methods leverage chiral auxiliaries, established degradation pathways, and enantioselective catalysts to direct the stereochemical outcome of the reaction.

Friedel-Crafts Alkylation Utilizing Chiral Auxiliaries

A prominent method for the asymmetric synthesis of β-tryptophan analogues is the Friedel-Crafts alkylation of indoles. researchgate.netnih.gov This approach involves the reaction of an indole (B1671886) with a chiral nitroacrylate in the presence of a catalyst. The use of a chiral auxiliary attached to the nitroacrylate directs the stereoselective addition to the indole ring, leading to the formation of optically active β-tryptophan precursors. researchgate.netnih.gov Subsequent reduction of the nitro group and cleavage of the chiral auxiliary yields the desired β-amino acid. This method has been shown to produce good yields and high diastereoselectivity, in some cases up to 90:10. researchgate.netnih.gov

Key features of this method include the use of a chiral auxiliary to induce asymmetry and the versatility of the Friedel-Crafts reaction, which allows for the use of various substituted indoles. researchgate.netnih.gov

Curtius Degradation Pathways for Beta-Homotryptophan Derivatives

The Curtius rearrangement, a well-established method for converting carboxylic acids to amines, provides a reliable route to β-amino acids. researchgate.netethz.ch In the context of β-homotryptophan synthesis, this pathway typically starts from a suitably substituted succinic acid derivative. ethz.ch One of the carboxylic acid groups is selectively converted into an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate. Subsequent hydrolysis yields the primary amine of the β-amino acid.

This method's success hinges on the availability of enantiomerically pure starting materials, often derived from chiral monosubstituted succinates. ethz.ch The Curtius degradation is a powerful tool for accessing β2-amino acids with high optical purity. ethz.ch

Enantioselective Strategies with Hexahydrobenzoxazolidinones

Chiral oxazolidinones, particularly hexahydrobenzoxazolidinones, serve as effective chiral auxiliaries in the asymmetric synthesis of β-amino acids. researchgate.net A practical synthetic route involves the N-acylation of an enantiopure hexahydrobenzoxazolidinone with a propanoic acid derivative bearing the indole moiety. researchgate.net The resulting N-acyl derivative can then be alkylated with high diastereoselectivity. researchgate.net The chiral auxiliary guides the incoming electrophile to one face of the enolate, establishing the desired stereocenter. Subsequent cleavage of the auxiliary provides the enantiomerically enriched β-amino acid. This strategy is noted for its practicality and the high levels of diastereoselectivity achieved. researchgate.net

Chiral-Pool Synthesis from L-Glutamic Acid

L-glutamic acid, an inexpensive and readily available chiral starting material, serves as a valuable precursor in a chiral-pool approach to synthesizing β-amino acid derivatives. researchgate.net A concise synthetic route has been developed that transforms L-glutamic acid into key intermediates without the need for chromatography. researchgate.net The process typically involves protection of the functional groups of L-glutamic acid, followed by reduction to afford an N-Boc-amino diol. researchgate.net Intramolecular cyclization, such as a Mitsunobu reaction, followed by deprotection steps, can yield the desired chiral β-amino acid backbone. researchgate.net This approach leverages the inherent chirality of the starting material to produce the target molecule in a predictable and controlled manner.

Advanced Protecting Group Strategies

The use of appropriate protecting groups is fundamental in the multi-step synthesis of complex molecules like Boc-L-beta-homotryptophan. These groups temporarily mask reactive functional groups, preventing unwanted side reactions and ensuring the desired chemical transformations occur.

tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) Implementations

In the synthesis of peptides and amino acid derivatives, the tert-Butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most widely used protecting groups for the amine functionality. chemimpex.comamericanpeptidesociety.org

The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org The Boc strategy was one of the earliest and most widely adopted methods in peptide synthesis. americanpeptidesociety.org It remains favored in specific applications, particularly for synthesizing sequences that may be prone to racemization under the basic conditions used for Fmoc removal. americanpeptidesociety.org In the context of this compound, the Boc group protects the β-amino group during synthesis and can be selectively removed in the presence of other protecting groups.

The Fmoc group , in contrast, is base-labile and is cleaved under mild basic conditions, commonly with piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.org This orthogonality to the acid-labile Boc group is a significant advantage, allowing for the selective deprotection of different functional groups within the same molecule. chemimpex.comamericanpeptidesociety.org For instance, in the synthesis of Fmoc-L-β-HomoTrp(Boc)-OH, the Fmoc group protects the β-amino group while the Boc group protects the indole nitrogen of the tryptophan side chain. chemimpex.compeptide.com This dual protection scheme is particularly valuable in solid-phase peptide synthesis (SPPS), where the Fmoc group is removed to allow for peptide chain elongation, while the Boc group on the side chain remains intact until the final deprotection step. chemimpex.com

The choice between Boc and Fmoc strategies depends on the specific synthetic route, the nature of the peptide sequence, and the desired final product. americanpeptidesociety.org

StrategyProtecting GroupDeprotection ConditionKey Features
Boc Strategy tert-ButoxycarbonylAcidic (e.g., TFA) americanpeptidesociety.orgHarsher conditions, suitable for sequences prone to racemization under basic conditions. americanpeptidesociety.org
Fmoc Strategy 9-fluorenylmethyloxycarbonylBasic (e.g., Piperidine in DMF) americanpeptidesociety.orgMild conditions, compatible with automated synthesis, allows for orthogonal protection with acid-labile groups. chemimpex.comamericanpeptidesociety.org

Strategic Deprotection in Complex Syntheses

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules containing this compound, primarily due to its stability under various reaction conditions and its susceptibility to cleavage under specific acidic conditions. The strategic removal of the Boc group is a critical step that requires careful consideration to avoid unwanted side reactions, such as the acid-catalyzed polymerization of the indole ring. nih.gov

The Boc protecting group's utility also extends to its role in directing or activating certain reactions. For instance, in some synthetic pathways, the Boc group is strategically swapped for another protecting group to facilitate a subsequent reaction step. This was demonstrated in a synthesis where an N-Boc protected β-lactam was found to be unstable under deprotonation conditions, necessitating a protecting group swap to proceed with the desired transformation. bg.ac.rs The Boc group can also serve as an activating group, for example, in the reductive opening of a β-lactam ring. bg.ac.rs

Coupling Reactions and Derivatization

The derivatization of this compound through various coupling reactions significantly expands its utility, allowing for the creation of a diverse array of analogues with potentially novel biological activities.

Negishi Cross-Coupling for Regioisomer Generation

The Negishi cross-coupling reaction has emerged as a powerful tool for the synthesis of tryptophan and homotryptophan regioisomers. nih.govnih.govresearchgate.net This palladium-catalyzed reaction enables the direct functionalization of halogenated tryptophan precursors with alkyl iodides, offering a versatile route for late-stage derivatization. nih.govnih.govresearchgate.net

A key advantage of this methodology is its applicability to protected tryptophan derivatives. For instance, Nα-Boc-L-7-bromotryptophan can be successfully alkylated using various alkyl iodides in the presence of a palladium catalyst. nih.gov The reaction conditions, such as temperature, may need to be optimized depending on the reactivity of the specific tryptophan substrate. nih.gov For example, an increase in reaction temperature to 37°C was found to be necessary for the efficient alkylation of Nα-Boc-L-7-bromotryptophan methyl ester. nih.gov

This strategy has been successfully employed to couple bromoindoles with amino acid-based alkyl iodides, such as methyl Boc-3-iodoalaninate and benzyl (B1604629) Boc-4-iodohomoalaninate, providing access to a range of tryptophan surrogates in moderate to good yields. nih.gov Importantly, the Negishi cross-coupling has been shown to proceed without racemization, preserving the stereochemical integrity of the amino acid. nih.gov The resulting Boc-protected regioisomers are valuable building blocks for solid-phase peptide synthesis. nih.gov

Table 1: Examples of Negishi Cross-Coupling for Tryptophan Derivatization

Bromoindole SubstrateAlkyl Iodide PartnerProductYieldReference
Nα-Boc-L-7-bromotryptophan methyl esterVarious alkyl iodidesAlkylated Nα-Boc-tryptophan derivatives52-83% nih.gov
5-BromoindoleMethyl Boc-3-iodoalaninateNα-Boc-(5-indolyl)alanine methyl esterModerate to good nih.gov
Bromoindoles (4-, 5-, 6-, and 7-)Benzyl Boc-4-iodohomoalaninateBoc-protected homotryptophan regioisomersModerate to good nih.gov

Synthesis of Alpha-Amino Aldehydes and Peptide Aldehydes

The synthesis of α-amino aldehydes and peptide aldehydes derived from this compound is a critical area of research, as these compounds are valuable intermediates and can exhibit potent biological activities. A common method for preparing α-aminoaldehydes involves the reduction of the corresponding N-protected α-amino acids or their esters. jst.go.jpjst.go.jp For instance, benzyloxycarbonyl (Cbz)-protected amino acid esters have been reduced to the corresponding α-aminoaldehydes using diisobutylaluminum hydride (DIBAL-H). jst.go.jp However, care must be taken during purification, as chromatography on silica (B1680970) gel can lead to significant racemization through keto-enol tautomerism. jst.go.jp

Peptide aldehydes can be synthesized on solid support. nih.gov One approach involves the immobilization of a protected amino acid aldehyde onto a threonyl resin as an oxazolidine (B1195125). nih.gov Subsequent Boc protection of the oxazolidine nitrogen allows for efficient peptide synthesis on the resin. nih.gov This method has been successfully used to create a library of peptide aldehydes. nih.gov

Diastereoselective Pictet-Spengler Reactions with Homo-tryptophan Derivatives

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline scaffold, a core structure in many biologically active alkaloids. mdpi.comjh.edu The diastereoselective version of this reaction, particularly when using tryptophan derivatives, has been extensively studied. mdpi.comnih.govresearchgate.net

Research has shown that the Pictet-Spengler cyclization of L-β³-homo-tryptophan derivatives with chiral α-amino aldehydes can proceed with high diastereoselectivity. mdpi.comresearchgate.net The stereochemical outcome of the reaction is often influenced by the chirality of both the tryptophan derivative and the aldehyde, a phenomenon known as double stereodifferentiation. researchgate.net For example, the reaction of tryptophan derivatives with D-amino aldehydes often results in a 'matched' situation, leading to the formation of a single diastereomer, while L-amino aldehydes can lead to a 'mismatched' case with the formation of two diastereomers. researchgate.net The choice of reaction conditions, such as the use of a Brønsted acid co-catalyst, can also significantly influence the enantioselectivity of the Pictet-Spengler reaction. jh.edu

N-Sulfonylphenyl Derivatization

While specific examples of N-sulfonylphenyl derivatization of this compound are not extensively detailed in the provided context, the general principle of modifying the indole nitrogen is a known strategy for altering the properties of tryptophan derivatives. This type of derivatization could potentially influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby impacting its biological activity and pharmacokinetic profile.

Solid-Phase and Solution-Phase Peptide Synthesis Incorporating this compound

This compound is a valuable building block for the synthesis of peptides with modified backbones. peptide.com The incorporation of this β-amino acid can enhance the pharmacological properties of peptides, leading to increased biological half-life, potency, and selectivity. peptide.com Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis are employed for this purpose. nih.gov

In solid-phase peptide synthesis (SPPS) , this compound, with its side chain and β-amino group appropriately protected, is sequentially coupled to a growing peptide chain anchored to a solid support. google.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a common approach used in SPPS. After the desired peptide sequence is assembled, the peptide is cleaved from the resin and all protecting groups are removed. google.com

Solution-phase peptide synthesis offers an alternative for the preparation of peptides containing this compound. nih.govnih.gov This method can be advantageous for the synthesis of certain complex peptides that are difficult to prepare by SPPS. nih.gov In solution-phase synthesis, peptide fragments are coupled in solution, followed by purification of the intermediate products at each step. nih.gov Recent advancements have explored the use of flow chemistry for solution-phase peptide bond formation, which can offer advantages in terms of efficiency and scalability. nih.gov

The choice between solid-phase and solution-phase synthesis depends on various factors, including the length and complexity of the target peptide, the desired scale of the synthesis, and the specific properties of the amino acid building blocks being used.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on a solid support. peptide.com this compound, a derivative of the natural amino acid L-tryptophan, is well-suited for use in SPPS, particularly within the Boc/Bzl protection strategy. beilstein-journals.org This strategy utilizes an acid-labile Boc (tert-butyloxycarbonyl) group for temporary protection of the Nα-amino group and typically employs benzyl-based protecting groups for the side chains of trifunctional amino acids. beilstein-journals.org The Boc group is removed at each cycle by treatment with an acid, commonly trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. peptide.com

The integration of this compound into a growing peptide chain on a solid support follows the standard SPPS cycle of deprotection and coupling. The efficiency of the coupling step is critical and is influenced by the choice of coupling reagents, solvents, and reaction conditions. Microwave irradiation has emerged as a technique to enhance the speed and efficiency of SPPS, including the incorporation of sterically demanding residues like β-amino acids. amazonaws.com

Below is a table summarizing typical conditions for the coupling of a protected β-amino acid in a microwave-assisted SPPS protocol, which can be adapted for this compound.

Table 1: Representative Microwave-Assisted SPPS Coupling Protocol for a Boc-Protected β-Amino Acid

Parameter Condition
Resin Polystyrene Wang (PS Wang) resin
Amino Acid Boc-protected β-amino acid (e.g., this compound)
Activating Reagents HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
Base Diisopropylethylamine (iPr2EtN)
Solvent N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Microwave Conditions 50 W max power, 50-65°C, 2 min ramp, 4 min hold

| Deprotection | 20% Piperidine in DMF |

This table is a representative example based on protocols for similar amino acids and may require optimization for this compound specifically. amazonaws.com

The use of β-amino acids like this compound can enhance the pharmacological properties of peptides, leading to increased biological half-life, potency, and selectivity. peptide.com

Application in Solution-Phase Peptide Synthesis

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments. bachem.com Boc-protected amino acids, including this compound, are frequently utilized in solution-phase synthesis. In this approach, the coupling of amino acids or peptide fragments is carried out in a suitable solvent, and the product is isolated and purified after each step. bachem.com

A common strategy in solution-phase synthesis involves the use of activating agents to form a reactive species from the C-terminus of the N-protected amino acid, which then reacts with the free N-terminus of the other component. bachem.com The choice of protecting groups is crucial to prevent side reactions, and the Boc group is a standard choice for N-terminal protection due to its stability under various coupling conditions and its straightforward removal with acid. bachem.comyoutube.com

The synthesis of peptide fragments containing this compound can be achieved by coupling it with another protected amino acid or peptide in solution. The resulting dipeptide or larger fragment can then be deprotected and further elongated.

Table 2: Illustrative Solution-Phase Coupling for a Boc-Protected Amino Acid

Component Example
N-Protected Amino Acid This compound
C-Protected Amino Acid H-Ala-OMe (Alanine methyl ester)
Coupling Reagent DCC (N,N'-Dicyclohexylcarbodiimide) / HOBt or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Solvent Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

| Reaction Conditions | 0°C to room temperature |

This table provides a general example of a solution-phase coupling reaction.

The synthesis of analogues of this compound, such as those with modifications on the indole ring or the peptide backbone, can also be achieved using these synthetic methodologies. For instance, Negishi cross-coupling has been successfully employed for the synthesis of homotryptophan regioisomers, providing access to a range of non-canonical tryptophan surrogates for peptide synthesis. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
L-tryptophan
Trifluoroacetic acid (TFA)
HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HOBt (1-hydroxybenzotriazole)
Diisopropylethylamine (iPr2EtN)
N,N-Dimethylformamide (DMF)
N-Methyl-2-pyrrolidone (NMP)
Piperidine
Alanine methyl ester
DCC (N,N'-Dicyclohexylcarbodiimide)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Conformational Landscape and Structural Investigations of Boc L Beta Homotryptophan Derivatives

Computational and Spectroscopic Approaches to Conformational Analysis

Understanding the conformational preferences of Boc-L-beta-homotryptophan is fundamental to predicting and designing the three-dimensional structure of peptides that incorporate this residue. Researchers employ a combination of computational simulations and spectroscopic techniques to probe the molecule's structural dynamics.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations have proven to be a powerful tool for exploring the conformational space of flexible molecules like this compound and its derivatives in various environments. acs.orgnih.gov These simulations can track the atomic movements over time, providing a detailed picture of the accessible conformations and the transitions between them.

For instance, microsecond-long MD simulations have been used to investigate the conformational free-energy surface of a ligand containing an L-β-homotryptophan moiety when bound to EphA2 and EphB2 receptors. acs.org These simulations were crucial in identifying the preferred binding conformations and understanding the molecular determinants of ligand binding and selectivity. acs.orgnih.gov By analyzing the trajectories from these simulations, researchers can reconstruct a conformational free-energy surface, which highlights the most stable and frequently visited conformations of the L-β-homotryptophan portion within the receptor's binding pocket. acs.orgnih.gov This comprehensive exploration of the conformational space provides critical insights for the rational design of more potent and selective ligands. acs.org

Quantum Chemical Calculations for Structural Elucidation

While MD simulations are excellent for sampling a wide range of conformations, quantum chemical calculations provide highly accurate information about the energies and geometries of specific structures. These ab initio and density functional theory (DFT) methods are often used to refine the structures obtained from MD simulations and to calculate various molecular properties.

For peptides containing β-amino acids, quantum chemical calculations can help in understanding the subtle energetic differences between various folded and extended conformations. These calculations are instrumental in characterizing the hydrogen bonding patterns and torsional angles that define specific secondary structures like helices and turns.

Spectroscopic Characterization of Preferred Conformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are indispensable for experimentally validating the conformational preferences predicted by computational methods.

NMR spectroscopy, through the analysis of Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts, provides distance and dihedral angle restraints that can define the three-dimensional structure of peptides in solution. For example, detailed NMR studies have been used to confirm the formation of registered antiparallel strands in hairpin peptides containing β-amino acid residues. researchgate.net

Circular dichroism spectroscopy is highly sensitive to the secondary structure of peptides. ethz.ch The characteristic CD spectra of α-helices, β-sheets, and random coils allow for the qualitative and sometimes quantitative assessment of the conformational populations in solution. For instance, a pronounced conformational change was observed via CD spectroscopy when a β-amino acid, L-β-homotryptophan, was introduced into a cyclic peptide, indicating a disturbance of the original β-turn motifs. asm.org

Influence of this compound on Peptide Secondary Structure

The incorporation of β-amino acids like this compound into peptide chains has a profound impact on their secondary structure. The additional methylene (B1212753) group in the backbone of β-amino acids provides greater conformational flexibility, yet it also predisposes the peptide to adopt specific, well-defined folded structures. These synthetic oligomers with distinct conformational preferences are often referred to as "foldamers".

Induction of Helical Structures (e.g., 12/10 Helices)

One of the most significant findings in the study of β-peptides is their ability to form stable helical structures. The incorporation of β2-homotryptophan residues, for which this compound is a protected precursor, is known to induce the formation of an unusual 12/10 helix. wiley.comresearchgate.netresearchgate.net This helical structure is characterized by a hydrogen-bonding pattern where the carbonyl oxygen of residue i forms a hydrogen bond with the amide proton of residue i+3, creating a 12-membered ring, while also being in proximity to the N-H of residue i+2, forming a 10-membered ring. This contrasts with the 13-membered ring (3.613 helix) of α-helices found in proteins. The stability of these β-peptide helices makes them attractive scaffolds for various applications in medicinal chemistry and materials science.

Formation of Turn Motifs (e.g., Hairpin Turns)

In addition to promoting helical structures, β2-amino acid residues can also act as potent inducers of β-turn motifs, leading to the formation of β-hairpin structures. wiley.comresearchgate.netresearchgate.net A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn. The ability to stabilize β-hairpin formation is crucial for designing peptidomimetics that can mimic protein-protein interactions. nih.gov The incorporation of a β2-homotryptophan residue into a peptide sequence can facilitate the necessary turn to allow for the formation of a stable, two-stranded β-pleated sheet connected by a hairpin turn. wiley.comsigmaaldrich.com This structural motif is prevalent in proteins and plays a critical role in their folding and function. nih.gov

Conformational Determinants of Receptor Binding Selectivity

The three-dimensional structure, or conformation, of a molecule is a critical determinant of its interaction with biological targets such as receptors. For derivatives of this compound, specific conformational arrangements govern their ability to bind selectively to different receptors. This selectivity is paramount in the development of targeted therapeutics, as it can enhance efficacy while minimizing off-target effects. Research into these determinants often involves a combination of chemical synthesis, biochemical assays, and advanced computational modeling.

Detailed research findings have illuminated how structural modifications to the L-beta-homotryptophan scaffold influence receptor binding and selectivity, particularly in the context of the erythropoietin-producing hepatocellular carcinoma (Eph) receptor family, which plays a role in cancer progression. nih.gov

A key area of investigation has been the development of antagonists for EphA2 and EphB2 receptors. nih.gov A compound known as UniPR1331, which contains an L-tryptophan moiety, was found to bind to both EphA2 and EphB2 receptors, indicating a lack of selectivity. nih.gov To explore how modifying this structure could induce selectivity, a derivative named UniPR1447 was synthesized, replacing the L-tryptophan with L-beta-homotryptophan. nih.gov Biochemical assays revealed that UniPR1447 acts as a dual antagonist, inhibiting both EphA2 and EphB2 with similar potency. acs.orgunipr.it

Binding Affinity of UniPR1447 for Eph Receptors
CompoundReceptorBinding Affinity (Ki)
UniPR1447EphA21.4 μM
EphB22.6 μM

This table presents the inhibitor constant (Ki) values for UniPR1447 against EphA2 and EphB2 receptors, indicating its comparable affinity for both. acs.org

To understand the lack of selectivity of UniPR1447 and to guide the design of more selective compounds, researchers employed microsecond-long molecular dynamics (MD) simulations. nih.gov These simulations explored the conformational space of the L-beta-homotryptophan portion of UniPR1447 within the binding pockets of both EphA2 and EphB2. nih.gov The simulations revealed a crucial difference between the two receptors: an accessory binding pocket exists in the EphA2 receptor that is not present in EphB2. nih.govacs.org

The MD simulations predicted that the L-beta-homotryptophan moiety could adopt a specific conformation in the EphA2 binding site that would permit the placement of a bulky substituent on the indole (B1671886) nitrogen atom. nih.govacs.org This conformation would allow the substituent to occupy the newly identified accessory pocket. In contrast, the binding pocket of EphB2 could not accommodate such a modification. nih.govacs.org

Based on this conformational insight, a new derivative, UniPR1449 , was designed and synthesized. nih.gov In UniPR1449, a sulfonylphenyl group was attached to the indole nitrogen of the L-beta-homotryptophan residue. nih.govacs.org As predicted by the computational models, this modification resulted in a compound with high selectivity for the EphA2 receptor over the EphB2 receptor. nih.govunipr.it The bulky substituent on the indole nitrogen fits into the accessory cavity of EphA2, enhancing its binding, while preventing it from binding effectively to EphB2. nih.govacs.org This demonstrates that substitution at the indole nitrogen of the L-beta-homotryptophan moiety is a key strategy for achieving EphA2 selectivity. acs.org

Impact of Structural Modification on Receptor Selectivity
CompoundCore Amino AcidIndole ModificationReceptor Selectivity Profile
UniPR1331L-tryptophanNoneDual Antagonist (EphA2/EphB2)
UniPR1447L-beta-homotryptophanNoneDual Antagonist (EphA2/EphB2)
UniPR1449L-beta-homotryptophanN-sulfonylphenyl groupSelective Antagonist for EphA2

This table summarizes how modifications to the core amino acid and its indole ring directly influence the receptor binding selectivity of the compounds. nih.govacs.orgunipr.it

Applications in Advanced Medicinal Chemistry and Bioactive Compound Design

Boc-L-beta-homotryptophan as a Building Block for Peptidomimetics and Analogues

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as better stability and bioavailability. sigmaaldrich.com this compound is a key component in this field, enabling the construction of peptide analogues with significant therapeutic potential. sigmaaldrich.com

A primary challenge with natural peptide-based drugs is their rapid degradation by proteases and peptidases in the body. The incorporation of β-amino acids, such as L-beta-homotryptophan, into a peptide backbone creates what are known as β-peptides. sigmaaldrich.com These structures are inherently resistant to enzymatic degradation, leading to significantly improved in vivo stability. sigmaaldrich.comsigmaaldrich.com Oligomers composed of β-amino acids can fold into well-defined secondary structures like helices and sheets, which is crucial for biological activity. sigmaaldrich.com This enhanced stability ensures a longer duration of action for the therapeutic agent, making it a more effective drug candidate. google.com

While offering enhanced stability, it is crucial that a peptidomimetic retains the ability to interact with its biological target. This compound is particularly valuable because its indole (B1671886) side chain is identical to that of the natural amino acid tryptophan. researchgate.net This allows it to mimic the function of tryptophan, participating in key interactions such as hydrogen bonding and hydrophobic interactions with receptors and enzymes. sigmaaldrich.comnih.gov This functional mimicry, combined with the altered peptide backbone, allows for the creation of drug candidates that bind effectively to their targets while resisting metabolic breakdown. sigmaaldrich.com

This compound serves as a strategic building block for modifying existing bioactive compounds to create new therapeutic candidates. A notable example is in the development of compstatin (B549462) analogs, which are peptide inhibitors of the complement system protein C3 and are used to treat conditions like age-related macular degeneration. google.com Research has shown that replacing the natural tryptophan at position 4 of the compstatin peptide with L-β-homotryptophan is a viable strategy for creating new analogs. google.com This modification is explored to improve the compound's pharmacokinetic properties, such as plasma stability and binding affinity, thereby generating novel and more potent therapeutic options. google.com

Mimicry of Natural Amino Acid Functionality

Targeted Molecular Design and Ligand-Receptor Interactions

The specific structural characteristics of this compound enable its use in the precise design of molecules that can interact with specific biological targets like enzymes and receptors. sigmaaldrich.com

β-Amino acids are foundational elements in the creation of potent and selective enzyme inhibitors. sigmaaldrich.com The unique backbone of L-beta-homotryptophan allows it to be incorporated into structures that can fit into the active sites of enzymes but are not processed like natural substrates, leading to inhibition.

A specific application is seen in the development of inhibitors for viral proteases. Researchers have synthesized phosphonic analogs of homotryptophan to act as irreversible inhibitors of the O'nyong-nyong virus (ONNV) capsid protease. nih.gov This protease is a serine protease essential for viral replication. The homotryptophan analogs were designed to mimic the transition state of peptide bond hydrolysis, allowing them to bind specifically and covalently to the active site of the enzyme, thereby inactivating it. nih.gov

The design of ligands that can selectively bind to specific cell surface receptors is a cornerstone of modern pharmacology. sigmaaldrich.com L-beta-homotryptophan has been instrumental in engineering such ligands. For instance, it was a key starting material in the synthesis of UniPR1447, a ligand designed to target Eph (erythropoietin-producing hepatocellular) receptors, which are involved in cancer development. nih.gov Molecular dynamics simulations showed that the L-β-homotryptophan portion of the ligand plays a critical role in its binding to the EphA2 and EphB2 receptors. nih.gov Furthermore, research suggests that modifying the indole nitrogen of the L-β-homotryptophan moiety could be a strategy to achieve greater selectivity for the EphA2 receptor subtype, highlighting its importance in fine-tuning ligand-receptor interactions. nih.gov In other research, derivatives like Fmoc-β-HoTrp-OH have been used to synthesize selective ligands for melanocortin receptors. ufl.edu

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name (3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid nih.gov
CAS Number 229639-48-9 nih.goviris-biotech.de
Molecular Formula C₁₇H₂₂N₂O₄ nih.goviris-biotech.de
Molecular Weight 318.37 g/mol nih.goviris-biotech.de
Synonyms Boc-beta-HTrp-OH, (S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid nih.govpeptide.com

Table 2: Research Findings on L-beta-homotryptophan Applications

Application AreaTarget/CompoundKey FindingSource
Enzyme Inhibition O'nyong-nyong virus capsid proteasePhosphonic analogs of homotryptophan act as specific, irreversible inhibitors of the viral protease. nih.gov
Receptor Ligand Design EphA2 and EphB2 ReceptorsL-beta-homotryptophan is a crucial component of the ligand UniPR1447; its modification can tune binding selectivity. nih.gov
Bioactive Compound Modification Compstatin (Complement C3 inhibitor)L-beta-homotryptophan can replace tryptophan at position 4 to create novel analogs with potentially improved properties. google.com

Case Study: EphA2 and EphB2 Receptor Antagonism

The erythropoietin-producing hepatocellular carcinoma (Eph) receptors, the largest family of receptor tyrosine kinases, are crucial in cell communication processes and are often dysregulated in cancer. nih.govresearchgate.net The development of selective antagonists for Eph receptor subtypes is a key goal in medicinal chemistry. The incorporation of L-β-homotryptophan into antagonist structures has been a pivotal strategy in dissecting the binding mechanisms and achieving selectivity between the closely related EphA2 and EphB2 receptors. nih.govacs.org

Research into antagonists for the Eph-ephrin system has uncovered subtle but critical structural differences between receptor subtypes. nih.gov Molecular simulations of the EphA2 and EphB2 ligand-binding domains have been particularly revealing. nih.govacs.org These simulations identified an accessory binding pocket in the EphA2 receptor that is not present in the EphB2 receptor. nih.gov

This discovery was central to designing selective antagonists. The L-β-homotryptophan moiety within antagonist molecules proved to be a key structural element for exploiting this difference. acs.org Specifically, the indole nitrogen of the L-β-homotryptophan residue can be substituted with other groups. nih.govacs.org Molecular dynamics simulations showed that the binding conformation of a ligand containing L-β-homotryptophan within EphA2 allows for a bulky substituent to be placed at this indole nitrogen, where it can occupy the accessory pocket. acs.org In contrast, the binding site of EphB2 cannot accommodate such a substitution. acs.org This differential capacity forms the molecular basis for achieving selective antagonism, allowing for the specific targeting of the EphA2 receptor over the EphB2 receptor. nih.govacs.org

Structure-activity relationship (SAR) studies have elucidated the role of L-β-homotryptophan in modulating the potency and selectivity of Eph receptor antagonists. An initial antagonist, UniPR1331, which contains L-tryptophan conjugated to 3β-hydroxy Δ5-cholenic acid, was found to bind to both EphA2 and EphB2. nih.gov

To probe the impact of the amino acid structure, a close analog named UniPR1447 was synthesized, in which L-tryptophan was replaced by L-β-homotryptophan. nih.govacs.org This modification resulted in a dual antagonist that retained similar inhibitory potency against both receptors, indicating that the core structure could effectively accommodate the β-homoamino acid. nih.govacs.org

CompoundTarget ReceptorBinding Affinity (Ki)
UniPR1447 EphA21.4 µM nih.govacs.org
UniPR1447 EphB22.6 µM nih.govacs.org

Crucially, the SAR studies demonstrated that structural modifications to the L-β-homotryptophan indole ring are critical for receptor selectivity. unipr.it A subsequent derivative, UniPR1449, was synthesized with a substituent on the indole nitrogen of the L-β-homotryptophan. nih.govunipr.it This modification, designed to occupy the accessory pocket unique to EphA2, resulted in a compound with marked selectivity for EphA2 over EphB2. nih.govunipr.it These findings confirm that the L-β-homotryptophan moiety is a versatile scaffold for developing highly selective EphA2 receptor antagonists. nih.govacs.org

Selective Binding Mechanisms and Accessory Pocket Exploitation

Role in Antimicrobial Peptide Research

The incorporation of non-canonical amino acids like L-β-homotryptophan is a key strategy in the design of novel antimicrobial peptides (AMPs) to combat antibiotic resistance. These modifications can enhance peptide stability, potency, and target selectivity.

The conformational properties of a peptide's backbone are critical to its biological function. illinois.edu Peptides incorporating β-amino acids, known as β-peptides, are recognized for their ability to form stable, rigid helical structures, such as the 14-helix, which possess a high degree of conformational rigidity. wiley.comgoettingen-research-online.de This structural stability can be advantageous for creating robust molecular scaffolds. wiley.com

A primary mechanism of action for many AMPs is the disruption of bacterial cell membranes. Peptides containing L-β-homotryptophan have been shown to effectively permeabilize both the outer and inner membranes of Gram-negative bacteria such as E. coli. asm.org

The tryptophan side chain, with its large aromatic indole group, plays a significant role in this process. Studies on tryptophan-rich peptides indicate that these residues preferentially partition into the lipid bilayer interface of the membrane. researchgate.net Rather than forming discrete transmembrane channels, the accumulation of these bulky side chains at the membrane surface is believed to cause significant deformation and disruption, leading to increased permeability and eventual cell death. researchgate.net This mechanism of surface-level disruption is a likely mode of action for AMPs containing the structurally similar L-β-homotryptophan.

The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharides (LPS), which create a negatively charged surface. researchgate.net Cationic antimicrobial peptides are drawn to this surface through electrostatic interactions. researchgate.net The initial binding to LPS is a critical first step that allows the peptide to accumulate at the bacterial surface before permeabilizing the membrane. researchgate.netgoogle.com

Tryptophan residues are known to be important for these interactions, not only contributing to membrane insertion but also engaging with the LPS molecules. asm.orgresearchgate.net Research on cyclic peptides containing L-β-homotryptophan has involved evaluating their specific interactions with bacterial lipopolysaccharides, underscoring the importance of this interaction for their antimicrobial activity against Gram-negative bacteria. asm.org

Mechanisms of Bacterial Membrane Permeabilization

Applications in Neuropharmacology and Neurotransmitter-Related Research

This compound, an unnatural amino acid, serves as a valuable molecular tool in neuropharmacological research due to its structural resemblance to the essential amino acid L-tryptophan, a precursor to the neurotransmitter serotonin. chemimpex.comlookchem.com Its modified structure, featuring an additional methylene (B1212753) group in its backbone, provides unique conformational properties that are exploited to probe and modulate neurological systems.

The structural similarity of this compound to natural neurotransmitters makes it a key component in the design of peptidomimetics to investigate receptor binding and signaling. chemimpex.com By incorporating this amino acid into peptide sequences, researchers can create ligands with altered conformations, leading to modified binding affinities and selectivities for specific receptors. This approach is instrumental in mapping the binding pockets of receptors and understanding the structural requirements for agonism or antagonism. acs.org

A significant area of application is in the study of Ephrin (Eph) receptors, which are involved in neuronal development, synaptic plasticity, and various pathological states. Research has focused on developing antagonists for these receptors. For instance, L-β-homotryptophan was used to create a conjugate with 3β-hydroxy Δ5-cholenic acid, resulting in a compound named UniPR1447. acs.org This compound was investigated for its ability to inhibit both EphA2 and EphB2 receptors. Biochemical assays demonstrated that UniPR1447 acts as a dual antagonist with comparable affinity for both receptor subtypes. acs.org The binding was found to be fully reversible, highlighting the dynamic nature of the interaction. acs.org

Molecular dynamics simulations provided insights into the binding conformation, revealing that the L-β-homotryptophan moiety plays a crucial role. acs.org These simulations pointed to the existence of an accessory binding pocket in the EphA2 receptor that is not present in EphB2. This discovery, enabled by the unique structure of the homotryptophan derivative, was exploited to design a new, selective antagonist for the EphA2 receptor. acs.org

CompoundTarget ReceptorBinding Affinity (Ki)ActivityCitation
UniPR1447EphA21.4 µMAntagonist acs.org
UniPR1447EphB22.6 µMAntagonist acs.org

This table summarizes the binding affinities of UniPR1447, a conjugate of L-β-homotryptophan, for EphA2 and EphB2 receptors.

Furthermore, this compound has been included in patents for peptide inhibitors targeting other receptors, such as the interleukin-23 receptor, which is implicated in inflammatory diseases that can have neurological components. google.com

While direct application in the synthesis pathways of neurotransmitters is less documented, the use of this compound as a surrogate for tryptophan in peptide-based neuromodulators is a key area of exploration. Naturally occurring peptide neurotransmitters and hormones control a vast range of physiological functions, including mood, pain sensitivity, and behavior. However, their therapeutic use is often limited by rapid degradation by proteases.

The incorporation of β-amino acids like L-beta-homotryptophan into peptide sequences is a well-established strategy to confer resistance to enzymatic degradation. This enhanced stability makes the resulting peptidomimetics more viable as drug candidates. These modified peptides can act as potent and selective agonists or antagonists at neurotransmitter receptors, thereby influencing neurotransmitter regulation and signaling pathways over a prolonged period compared to their natural counterparts. The unique conformational constraints imposed by the β-amino acid backbone can also lead to improved receptor selectivity and potency. sigmaaldrich.com

Investigation of Receptor Interactions and Signaling Pathways

Integration in Protein Engineering and Bioconjugation Strategies

The distinct chemical properties of this compound make it a valuable component in the fields of protein engineering and bioconjugation. Its utility stems from its ability to alter peptide structures and serve as a handle for attaching other molecules. chemimpex.com

This compound is instrumental in modifying proteins and peptides to enhance their structural stability and biological function. chemimpex.com The introduction of this unnatural β-amino acid into a peptide chain alters the backbone conformation, often leading to the formation of stable secondary structures like helices and turns. researchgate.net This structural pre-organization can result in increased resistance to proteolysis, a major drawback of natural peptide-based therapeutics.

By replacing a standard α-amino acid with its β-homologue, researchers can fine-tune the tertiary structure of a peptide. sigmaaldrich.com This modification can lead to improved in vivo stability, enhanced biological potency, and greater selectivity for its target, making it a powerful strategy in the development of therapeutic proteins and peptides. sigmaaldrich.com

Bioconjugation is a critical technology for developing targeted therapeutics and diagnostic agents. This compound is utilized in these strategies to link bioactive peptides to other molecules, such as drugs, imaging agents, or delivery vehicles. chemimpex.comacs.org

A notable example is the synthesis of conjugates where L-β-homotryptophan is coupled with molecules like 3β-hydroxy Δ5-cholenic acid. acs.org In this process, the Boc-protected amino acid serves as a key intermediate. The synthesis involves coupling the protected L-β-homotryptophan with the targeting moiety, followed by deprotection steps to yield the final conjugate. acs.org This approach facilitates the creation of targeted drug delivery systems, where the peptide component directs the conjugate to a specific receptor or tissue, and the attached molecule exerts its therapeutic or diagnostic effect. chemimpex.com

Enhancement of Protein Stability and Functionality

Drug Discovery and Development Platforms

This compound is a versatile building block in drug discovery platforms, primarily due to its role in the synthesis of peptidomimetics and other complex bioactive molecules. chemimpex.com Unnatural amino acids are foundational to creating libraries of compounds for screening, leading to the identification of novel drug candidates with improved pharmacological profiles. sigmaaldrich.com

The use of this compound allows medicinal chemists to move beyond the limitations of natural peptides, designing analogues with enhanced activity, stability, and selectivity. For example, the development of a selective EphA2 receptor antagonist from a dual EphA2/EphB2 inhibitor was guided by molecular modeling of an L-β-homotryptophan-containing precursor. acs.org This illustrates a modern drug design paradigm where computational insights into the interactions of a modified amino acid drive the synthesis of optimized drug candidates.

Furthermore, this compound and its derivatives are key starting materials in synthetic routes to create other complex molecules. For instance, it has been used in palladium-catalyzed cross-coupling reactions to generate novel tryptophan regioisomers, providing access to a wider range of non-canonical amino acids for incorporation into peptide-based drug candidates. researchgate.netd-nb.infonih.gov This expansion of the chemical space available to drug discovery programs is essential for identifying leads against challenging biological targets.

Generation of Combinatorial Libraries

The use of unnatural amino acids like this compound is a powerful strategy in drug discovery for the creation of combinatorial libraries. sigmaaldrich.comsigmaaldrich.com These libraries, which consist of a large number of systematically different but related compounds, are essential for screening and identifying new therapeutic leads. The incorporation of β-amino acids such as L-β-homotryptophan introduces structural diversity that is not accessible with the 20 proteinogenic amino acids. sigmaaldrich.com This structural expansion can lead to peptides and peptidomimetics with improved characteristics, including enhanced biological activity and increased resistance to proteolytic degradation. sigmaaldrich.com

Late-stage diversification is a key technique where a common precursor molecule is modified in the final steps of a synthesis to generate a wide array of derivatives. nih.govd-nb.info This approach allows for the efficient creation of a compound library from a single, complex molecule. nih.govd-nb.info this compound and its derivatives are well-suited for such strategies, including methods like the Negishi cross-coupling, which enables direct alkylation and the preparation of tryptophan regioisomers for use in solid-phase peptide synthesis. nih.govd-nb.info The ability to introduce modifications, such as those on the indole ring of the homotryptophan side chain, provides a route to a vast portfolio of novel compounds for biological screening. nih.gov

Application AreaPurpose of Using this compoundRelevant Synthetic Strategy
Peptidomimetic Libraries Introduce structural diversity, improve proteolytic resistance, enhance biological activity. sigmaaldrich.comSolid-Phase Peptide Synthesis (SPPS). sigmaaldrich.comnih.gov
Late-Stage Diversification Generate large arrays of modified peptides from a single precursor. nih.govd-nb.infoNegishi Cross-Coupling. nih.govd-nb.info
Bioactive Compound Screening Create novel molecular scaffolds for identifying drug candidates. sigmaaldrich.comGeneral Peptide and Peptidomimetic Synthesis. sigmaaldrich.comproteogenix.science

Machine Learning-Driven Discovery of Antifungal Peptides

The rise of antimicrobial resistance necessitates innovative approaches to discover new drugs. Machine learning (ML) has emerged as a powerful tool to navigate the vast chemical space of potential antimicrobial peptides (AMPs). nih.govnih.gov Specifically, researchers have developed iterative Gaussian process regression (GPR) models to accelerate the discovery of highly selective antifungal peptides containing non-canonical β-amino acids. nih.govnih.gov

In one significant study, an ML-driven approach was used to explore a design space of 336,000 synthetic α/β-peptide analogues of a natural AMP, aurein (B1252700) 1.2. nih.govnih.gov The initial training set consisted of 147 sequences containing various β-amino acids and their corresponding biological activities. nih.gov The GPR model, by quantifying prediction uncertainty, guided the iterative process of synthesis and experimental testing to efficiently identify novel sequences with dramatically improved properties. nih.govnih.gov

This methodology led to the discovery of new α/β-peptides with up to a 52-fold increase in antifungal selectivity compared to the parent peptide, aurein 1.2. nih.govnih.gov One of the most promising peptides discovered featured an unconventional substitution of a cationic amino acid on its hydrophobic face, a modification that would likely be overlooked in traditional rational design approaches. nih.gov The improved selectivity was primarily driven by a significant decrease in hemolytic activity against mammalian cells, rather than an increase in antifungal potency. nih.gov While this specific study focused on α/β-peptides containing various synthetic amino acids, the principles demonstrate the potential for incorporating building blocks like this compound into ML-driven discovery pipelines to generate novel and effective antifungal agents. nih.govbohrium.com

Peptide AttributeParent Peptide (Aurein 1.2)ML-Discovered α/β-PeptideFold Improvement
Antifungal Selectivity Index BaselineUp to 52x higher52-fold nih.govnih.gov
Key Design Feature Natural α-amino acid sequenceα/β-peptide with non-canonical amino acidsN/A
Discovery Method Natural SourceIterative Machine Learning & ExperimentN/A

Development of Compstatin Analogs and Mimetics

Compstatin is a cyclic peptide that inhibits the complement system, a critical part of the innate immune system, by binding to the C3 protein. google.comjustia.com Its potential as a therapeutic agent for conditions involving complement dysregulation, such as age-related macular degeneration, has driven extensive research to develop analogs with improved activity and pharmacokinetic properties. google.comgoogle.com

Structure-activity relationship studies identified the hydrophobic residue at position 4 (tryptophan) as being critical for activity. google.com Subsequent efforts focused on modifying this position with unnatural amino acids to enhance the peptide's inhibitory function. google.com L-β-homotryptophan has been specifically identified as a valuable substitute for tryptophan at this position. google.comjustia.comgoogle.com

Compstatin Analog Design
Parent Peptide Position of Modification Substituting Amino Acid
Compstatin (ICVVQDWGHHRCT)Position 4 (Tryptophan)L-β-homotryptophan
Intended Improvement: Enhanced C3 binding affinity, increased plasma stability, improved overall inhibitory activity. google.comjustia.com

Biochemical and Biological Investigation Methodologies

Assays for Biological Activity Evaluation

The evaluation of biological activity for compounds containing Boc-L-beta-homotryptophan involves a suite of assays designed to measure specific interactions with biological targets and effects on cellular systems.

To determine how peptides incorporating L-beta-homotryptophan interact with specific protein receptors, various biochemical binding assays are employed. These assays are fundamental in characterizing the affinity and specificity of the ligand-receptor complex.

One primary method is the enzyme-linked immunosorbent assay (ELISA)-based binding assay. nih.gov For instance, a conjugate of L-beta-homotryptophan and 3β-hydroxy Δ⁵-cholenic acid, named UniPR1447, was assessed for its ability to inhibit the binding of ephrin-A1-Fc to the EphA2 and EphB2 receptors. nih.govacs.org In this competitive binding assay, increasing concentrations of the test compound are used to displace a biotinylated ligand (ephrin-A1-Fc) from the receptor. The results demonstrated that UniPR1447 could inhibit EphA2–ephrin-A1 binding in a concentration-dependent manner. nih.gov This investigation revealed that L-beta-homoamino acid conjugates can effectively inhibit both EphA2 and EphB2 receptors. acs.org The binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to occupy 50% of the receptors. The binding of UniPR1447 was found to be fully reversible. acs.org

CompoundTarget ReceptorInhibition Constant (Kᵢ)
UniPR1447EphA21.4 µM
UniPR1447EphB22.6 µM

This table presents the binding affinities of UniPR1447, a conjugate containing L-beta-homotryptophan, for the EphA2 and EphB2 receptors as determined by biochemical binding assays. acs.org

In other applications, surface plasmon resonance (SPR) is utilized to characterize the interaction between peptides and their targets. google.com This technique can be applied to compstatin (B549462) analogs, which may incorporate L-beta-homotryptophan, to measure their binding to the complement protein C3. google.com

The incorporation of L-beta-homotryptophan into cyclic cationic antimicrobial peptides (CAPs) has been investigated to understand its influence on antibacterial efficacy and selectivity. The tryptophan side chain is known to be important for the activity of many antimicrobial peptides. researchgate.net The size, shape, and aromatic character of tryptophan residues are considered critical features for their antibacterial properties. researchgate.net

The antimicrobial activity of these peptides is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. researchgate.net For example, the activity of cyclic hexapeptides containing L-β-homotryptophan (b3-hW) has been evaluated against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Bacillus subtilis. asm.org

A crucial aspect of developing antimicrobial peptides is assessing their toxicity to host cells, most commonly evaluated through hemolytic activity assays using human red blood cells (RBCs). asm.org Hemolytic activity is often reported as the concentration of a peptide that causes a specific percentage of erythrocyte lysis (e.g., HC₅₀ for 50% hemolysis) or the minimal concentration causing no observable hemolysis (MHC). dbaasp.org Research has shown that increasing the ring size of a cyclic peptide by introducing a β-amino acid like L-β-homotryptophan can disrupt the structure, leading to reduced hemolytic and antimicrobial activities. asm.org

Peptide ModificationTarget Organism/CellBiological Activity MetricFinding
Introduction of L-β-homotryptophanE. coli (Gram-negative)Antimicrobial ActivityWeakened interaction and reduced activity. asm.org
Introduction of L-β-homotryptophanB. subtilis (Gram-positive)Antimicrobial ActivityWeakened interaction and reduced activity. asm.org
Introduction of L-β-homotryptophanHuman Red Blood CellsHemolytic ActivityReduced hemolytic activity. asm.org

This table summarizes the observed effects on biological activity when L-beta-homotryptophan is incorporated into a cyclic peptide backbone, based on findings from referenced studies.

The primary mechanism of action for many cationic antimicrobial peptides involves the disruption of bacterial cell membranes. Therefore, membrane permeabilization assays are essential for characterizing the mode of action of peptides containing L-beta-homotryptophan. asm.org

These assays can distinguish between the permeabilization of the outer and inner membranes of Gram-negative bacteria. For instance, the permeabilization of the E. coli outer membrane can be monitored using nitrocefin, a chromogenic cephalosporin (B10832234) that is hydrolyzed by periplasmic β-lactamase. The permeabilization of the inner membrane can be assessed using the substrate 2-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by cytoplasmic β-galactosidase. asm.org Another common method involves monitoring the release of fluorescent dyes, such as carboxyfluorescein, from lipid vesicles (liposomes) upon interaction with the peptide. researchgate.net This technique helps to determine if membrane disruption occurs via pore formation or other mechanisms of deformation. researchgate.net

Antimicrobial and Hemolytic Activity Determinations

Advanced Analytical Techniques

To gain a deeper understanding of the physicochemical properties and thermodynamic driving forces behind the biological activities of this compound-containing molecules, advanced analytical techniques are indispensable.

Mass spectrometry is a critical tool for the verification and characterization of peptides synthesized with unnatural amino acids like L-beta-homotryptophan. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is frequently used to confirm the correct molecular mass of the final, purified peptides. asm.org For example, cyclic peptides synthesized with L-β-homotryptophan were characterized by MALDI-MS to ensure their correct molar masses were achieved. asm.org

Liquid chromatography coupled with electrospray ionization and a time-of-flight detector (LC-ESI-QTOF) can provide detailed mass spectral data. The mass spectrum for L-beta-homotryptophan itself shows a specific fragmentation pattern that aids in its identification.

Analytical TechniqueCompound AnalyzedPurpose
MALDI-MSCyclic peptides with L-β-homotryptophanConfirm correct molar mass of synthesized peptides. asm.org
LC-ESI-QTOFL-beta-HomotryptophanObtain detailed mass spectrum and fragmentation data.

This table outlines the application of different mass spectrometry techniques for the characterization of L-beta-homotryptophan and peptides containing this amino acid.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during molecular interactions. nih.govnews-medical.net This method provides a complete thermodynamic profile of a binding event in a single experiment. nih.gov It is used to characterize the interactions of peptides containing modified amino acids, such as those derived from this compound, with their biological targets. google.com

During an ITC experiment, a solution of the ligand (e.g., a peptide) is titrated into a solution containing the macromolecule (e.g., a protein). The heat absorbed or released is measured, allowing for the direct determination of the binding enthalpy (ΔH). news-medical.netspringernature.com From the resulting binding isotherm, other key thermodynamic parameters can be calculated:

Binding Affinity (Kₐ) : The strength of the interaction.

Stoichiometry (n) : The ratio of ligand to macromolecule in the complex.

Gibbs Free Energy (ΔG) : A measure of the spontaneity of the binding.

Entropy (ΔS) : A measure of the change in disorder of the system upon binding. nih.gov

For example, ITC has been used to study the interaction between compstatin analogs, which can include L-beta-homotryptophan, and the C3 protein. google.com Research has shown that modifications to the tryptophan residue in such peptides can significantly alter the enthalpy of the interaction, providing insight into the driving forces of binding. google.com This thermodynamic data is invaluable for understanding the molecular interactions that drive the binding process and can guide the rational design of new therapeutic agents. news-medical.net

Mass Spectrometry for Peptide Characterization

Computational Tools in Drug Design and Optimization

The design and optimization of novel therapeutic agents increasingly rely on powerful computational tools. For specialized chemical moieties like this compound, these methods provide crucial insights into molecular properties and predictive models of biological activity, accelerating the drug discovery pipeline. By leveraging computational power, researchers can screen, design, and refine potential drug candidates in silico before committing to resource-intensive laboratory synthesis and testing.

Cheminformatics for Molecular Descriptor Generation

Cheminformatics is a important field in drug discovery that utilizes computational methods to analyze and predict the properties of chemical compounds. A fundamental application of cheminformatics is the generation of molecular descriptors, which are numerical values that encode distinct physicochemical, topological, and structural features of a molecule. For this compound, a variety of descriptors can be calculated to quantify its characteristics. These descriptors are essential for building predictive models and understanding structure-activity relationships.

Public databases and computational software can generate a wide array of descriptors for a given molecule. nih.gov For instance, the PubChem database provides a set of computed properties for this compound (CID 2761551), which are derived from its 2D and 3D structure. nih.gov These descriptors provide a quantitative profile of the molecule's size, polarity, and flexibility.

Table 1: Computed Molecular Descriptors for this compound

Descriptor Name Value Source
Molecular Formula C17H22N2O4 nih.gov
Molecular Weight 318.4 g/mol nih.gov
XLogP3-AA (Lipophilicity) 2.6 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 5 nih.gov
Rotatable Bond Count 6 nih.gov
Exact Mass 318.15795719 Da nih.gov
Topological Polar Surface Area 91.4 Ų nih.gov
Heavy Atom Count 23 nih.gov

In the context of larger molecules, such as peptides that incorporate L-beta-homotryptophan, more sophisticated descriptors are often employed. epo.orgacs.org For example, in the development of Quantitative Structure-Activity Relationship (QSAR) models for antimicrobial peptides, researchers may use 'inductive' descriptors that quantify electronegativity and chemical hardness. epo.org Other approaches for peptide modeling utilize 3D descriptors, such as those from VolSurf analysis, which describe the size, shape, and hydrophobic/hydrophilic regions of a molecule. nih.gov These comprehensive descriptor sets are critical for capturing the complex structural features that govern a peptide's interaction with its biological target.

Predictive Modeling with Machine Learning Algorithms

The molecular descriptors generated through cheminformatics serve as the foundational input for predictive modeling with machine learning algorithms. gu.se These advanced computational models are trained on datasets of known compounds and their associated biological activities to learn the complex, often non-linear relationships between chemical structure and function. frontiersin.org This approach enables the in silico prediction of the efficacy or other relevant properties of new or modified compounds, such as those containing this compound.

A prominent application of predictive modeling in drug discovery is Quantitative Structure-Activity Relationship (QSAR) analysis. epo.org The QSAR methodology seeks to create a robust mathematical model that correlates the structural descriptors of a series of compounds with their measured biological activity. nih.gov For instance, research into novel antimicrobial peptides, which may include non-natural amino acids like L-beta-homotryptophan, utilizes QSAR and artificial intelligence to predict antimicrobial potency. epo.org Similarly, a QSAR model was developed for compstatin, a peptide inhibitor of the complement system, where L-β-homotryptophan has been considered as a potential modification. google.com

Table 2: Conceptual Framework for Predictive Modeling of a Peptide Containing L-beta-homotryptophan

Component Description Example
Input Data A library of peptides with known biological activity (e.g., binding affinity). Peptides incorporating L-beta-homotryptophan tested for inhibition of the EphA2 receptor. mdpi.com
Descriptors Numerically calculated features for each peptide. Hydrophobicity, net charge, molecular weight, solvent accessible surface area, inductive parameters. epo.org
Machine Learning Algorithm The algorithm used to learn the structure-activity relationship. Random Forest, Support Vector Machine (SVM), or Deep Neural Network. frontiersin.org
Model Output A predictive equation or algorithm. A validated QSAR model that can estimate the binding affinity of a new peptide sequence.

| Predicted Property | The estimated biological activity for a new, untested compound. | Predicted inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). |

By applying these predictive models, researchers can virtually screen vast libraries of potential drug candidates containing the this compound scaffold. This computational pre-screening significantly narrows the field of candidates for expensive and time-consuming synthesis and experimental validation, thereby optimizing the drug discovery process. nih.gov

Q & A

Q. Methodological Answer :

  • Step-wise Protection : Use tert-butoxycarbonyl (Boc) protection for the alpha-amino group, followed by beta-homo substitution on the tryptophan side chain. Employ asymmetric synthesis or chiral auxiliaries to ensure stereochemical fidelity .
  • Purification : Utilize reverse-phase HPLC or recrystallization with chiral resolving agents to isolate enantiomers. Monitor purity via optical rotation and chiral stationary phase chromatography.
  • Validation : Confirm enantiomeric excess (ee) using circular dichroism (CD) spectroscopy or chiral GC-MS. Reference synthetic protocols in peer-reviewed journals for reproducibility .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : Assign peaks for Boc-group protons (1.2–1.4 ppm for tert-butyl) and indole side-chain protons (6.5–7.7 ppm). Compare with literature data for beta-homo analogs .
  • Mass Spectrometry : Use high-resolution LC-MS to confirm molecular ion ([M+H]+) and fragmentation patterns.
  • Elemental Analysis : Validate elemental composition (C, H, N) to ±0.3% deviation.
  • Supplementary Data : Include raw NMR, LC-MS traces, and crystallographic data (if available) in supporting information .

Advanced: How to design experiments evaluating beta-homo substitution effects on peptide secondary structures?

Q. Methodological Answer :

  • Comparative Studies : Synthesize peptides with this compound and native tryptophan. Use CD spectroscopy to analyze alpha-helix, beta-sheet, or random coil content .
  • Molecular Dynamics (MD) : Simulate peptide folding trajectories (e.g., AMBER or GROMACS) to assess conformational stability. Compare hydrogen-bonding patterns and side-chain interactions.
  • X-ray Crystallography : Resolve crystal structures of modified peptides to identify steric or electronic perturbations. Use PDB deposition codes for benchmarking .
  • Statistical Rigor : Perform triplicate experiments and apply ANOVA to validate significance (p < 0.05) .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Q. Methodological Answer :

  • Controlled Experiments : Conduct stability assays at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological buffer). Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Kinetic Analysis : Use Arrhenius plots to determine activation energy (Ea) for hydrolysis. Compare with native tryptophan to isolate beta-homo substitution effects.
  • Confounding Variables : Control temperature, ionic strength, and light exposure. Validate findings through blinded independent replication .

Advanced: What frameworks guide hypothesis-driven research on this compound's biological activity?

Q. Methodological Answer :

  • PICO Framework :
    • Population : Cancer cell lines (e.g., HeLa, MCF-7).
    • Intervention : Dose-dependent treatment with this compound.
    • Comparison : Untreated controls or native tryptophan analogs.
    • Outcome : Cytotoxicity (IC50) via MTT assay .
  • FINER Criteria : Ensure feasibility (in vitro models first), novelty (comparison to existing analogs), and relevance (potential as a protease inhibitor) .

Advanced: How to integrate this compound into pharmacokinetic studies?

Q. Methodological Answer :

  • In Vivo Models : Administer radiolabeled compound (e.g., ^14C) to rodents. Collect plasma/tissue samples at timed intervals. Quantify via scintillation counting .
  • ADME Profiling : Assess absorption (Cmax, Tmax), distribution (volume of distribution), metabolism (CYP450 assays), and excretion (urine/fecal clearance).
  • Ethical Compliance : Obtain IACUC approval for animal studies. Adhere to ARRIVE guidelines for data reporting .

Advanced: How to address conflicting results in receptor binding affinity assays?

Q. Methodological Answer :

  • Assay Standardization : Use homogeneous time-resolved fluorescence (HTRF) or surface plasmon resonance (SPR) with positive controls (e.g., known ligands).
  • Data Normalization : Express binding affinity (Kd) relative to internal standards. Account for batch-to-batch variability in compound purity .
  • Collaborative Validation : Share raw data with independent labs for cross-validation. Publish negative results to mitigate publication bias .

Basic: What protocols ensure safe handling of this compound in laboratory settings?

Q. Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for synthesis.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for hazardous waste .
  • Emergency Protocols : Maintain MSDS sheets and train personnel on spill management.

Advanced: How to design computational models predicting this compound’s interactions with biological targets?

Q. Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., trypsin-like proteases). Validate with mutagenesis data .
  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Machine Learning : Train models on existing bioactivity datasets (ChEMBL, PubChem) to predict off-target effects .

Advanced: How to assess the compound’s role in peptide-based drug delivery systems?

Q. Methodological Answer :

  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Compare with standard peptides .
  • Stability in Serum : Incubate with human serum (37°C) and quantify intact compound via LC-MS/MS.
  • In Vivo Imaging : Label peptides with near-infrared dyes (e.g., Cy5.5) and track biodistribution in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.